molecular formula C11H10F3N3O3 B3374272 3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid CAS No. 1018126-81-2

3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No.: B3374272
CAS No.: 1018126-81-2
M. Wt: 289.21 g/mol
InChI Key: OYPQCGSYBXIVSM-UHFFFAOYSA-N
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Description

3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a complex organic compound characterized by its trifluoromethyl group and pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control reaction conditions more precisely. Large-scale production also requires careful consideration of safety measures due to the reactivity of the trifluoromethyl group and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine nitrogen can be oxidized to form N-oxides.

  • Reduction: : The carbonyl group can be reduced to a hydroxyl group.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of N-oxides.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of various substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activities and binding interactions due to its unique structural features.

Medicine

. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug molecules.

Industry

In the materials science industry, this compound can be used to develop advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-oxo-4-(trifluoromethyl)-1,4-dihydro-3-pyridinecarboxylic acid

  • 3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)butanoic acid

Uniqueness

The uniqueness of 3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid lies in its specific structural features, such as the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O3/c1-16-5-6-7(11(12,13)14)4-8(18)17(10(6)15-16)3-2-9(19)20/h4-5H,2-3H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPQCGSYBXIVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Reactant of Route 6
3-(2-Methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

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